(R)-MG132

Description

Chemical Structure and Nomenclature

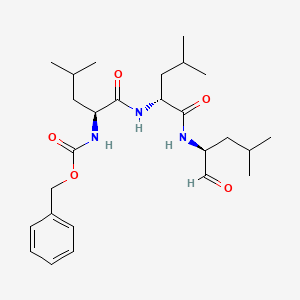

The chemical structure of (R)-MG132 is characterized by a complex tripeptide aldehyde framework with specific stereochemical configurations that distinguish it from other isomeric forms. The compound bears the Chemical Abstracts Service registry number 1211877-36-9, which uniquely identifies this particular stereoisomer. The International Union of Pure and Applied Chemistry name for this compound is benzyl ((S)-1-(((R)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, reflecting its complex structural organization.

The molecular formula C26H41N3O5 indicates the presence of twenty-six carbon atoms, forty-one hydrogen atoms, three nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 475.62 daltons. This tripeptide structure incorporates three leucine residues in a specific stereochemical arrangement, with the characteristic aldehyde functional group at the C-terminus that is essential for proteasome binding and inhibition.

The nomenclature system for this compound includes several synonymous designations that reflect different aspects of its chemical identity. Alternative names include Z-Leu-D-leu-leu-al, which describes the peptide sequence with the benzyloxycarbonyl protecting group, and (S,R,S)-(-)-MG-132, which explicitly denotes the stereochemical configuration at each chiral center. The systematic name D-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]- provides a comprehensive description of the chemical structure according to standard nomenclature conventions.

Properties

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2R)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYWCYJVHRLUCT-ZRBLBEILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C=O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-MG132 is a potent and reversible proteasome inhibitor that has garnered significant attention in biomedical research due to its diverse biological activities, particularly in the context of cancer therapy and inflammatory responses. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various cellular processes, and relevant case studies.

Overview of this compound

This compound, also known as carbobenzoxyl-L-leucyl-L-leucyl-L-leucine, is a cell-permeable compound that selectively inhibits the proteasome's chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolyzing activities. Its chemical formula is with a molecular weight of 475.6 Da. The compound exhibits varying inhibitory potencies against different proteasome activities, with IC50 values reported as follows:

| Proteasome Activity | IC50 (µM) |

|---|---|

| Chymotrypsin-like | 0.22 |

| Trypsin-like | 34.4 |

| Peptidylglutamyl | 2.95 |

Inhibition of Cytokine Production

One of the primary biological activities of this compound is its ability to modulate the production of proinflammatory cytokines. Research has shown that treatment with this compound significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in U937 monocytic cells. This effect is mediated through the inhibition of NF-κB activation and modulation of receptor expression on cell surfaces:

- TNF-R1 and IL-1R1 : this compound decreases their membrane expression while increasing soluble forms.

- IL-6R : It increases cell-surface expression but decreases soluble receptor levels.

These findings suggest that this compound plays a critical role in regulating inflammatory responses by affecting cytokine signaling pathways .

Induction of Apoptosis in Cancer Cells

This compound has been extensively studied for its pro-apoptotic effects, particularly in cancer cells lacking functional p53. In non-small cell lung cancer (NSCLC) H1299 cells, treatment with this compound leads to:

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to G2/M cell cycle arrest.

- Caspase Activation : The compound activates caspase-3 and induces cytochrome c release from mitochondria, leading to apoptosis.

- Regulation of Cell Cycle Proteins : Upregulation of p21^Waf/Cip1 and p27^Kip1 occurs alongside downregulation of anti-apoptotic proteins like Bcl-2 .

The apoptotic pathway induced by this compound appears to be independent of p21^Waf/Cip1 involvement, suggesting alternative protective mechanisms may be at play.

Study on Lung Cancer Cells

A study focusing on H1299 cells demonstrated that this compound treatment resulted in significant apoptosis characterized by increased ROS production and G2/M arrest. This was accompanied by changes in key regulatory proteins involved in apoptosis and cell cycle control . The findings indicate that proteasome inhibition could serve as a therapeutic strategy against certain cancers by inducing cell death through mitochondrial pathways.

Effects on HepG2 Cells

Another investigation revealed that co-treatment with rosmarinic acid enhanced the cytotoxic effects of this compound in HepG2 liver cancer cells. The combination led to increased proteasome inhibition and apoptosis, highlighting potential synergistic effects when used alongside other compounds .

Comparison with Similar Compounds

Table 1: Key Properties of (R)-MG132 and Comparable Inhibitors

Efficacy and Selectivity

- This compound vs. (S)-MG132 : The (R)-isomer demonstrates >100-fold higher potency against ChTL activity, highlighting the critical role of stereochemistry in proteasome inhibition .

- Carfilzomib : This irreversible inhibitor shows higher specificity and efficacy in rescuing misfolded proteins (e.g., CBS R125Q) compared to this compound, which requires higher concentrations for similar effects .

- Lactacystin : Unlike this compound, lactacystin irreversibly inhibits TL-like activity and induces autophagy via distinct pathways, as shown in AlphaLISA and DELFIA assays .

Broad Cellular Effects and Limitations

- Non-Proteasomal Effects: this compound increases global ubiquitination (Figure 2D, ), alters ribosome assembly , and upregulates ISGs (e.g., Mx1, OAS1) independent of IFN-α signaling . These pleiotropic effects contrast with Dip G, a resveratrol analog that stabilizes ERβ without enhancing ubiquitination .

- Toxicity: At 100 nM, this compound is toxic to astrocytes and neural stem cells but promotes neuronal differentiation via BDNF upregulation . In contrast, carfilzomib exhibits fewer off-target toxicities in non-cancerous cells .

- Viral Replication : this compound inhibits CSFV replication at 0.1 µM by upregulating ISGs, whereas lactacystin and bortezomib lack comparable antiviral activity .

Preparation Methods

Synthesis of L-Leucinol Intermediate

The preparation of (R)-MG132 traditionally begins with the reduction of L-leucine to L-leucinol. In a representative procedure, L-leucine is treated with sodium borohydride () and iodine () in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via initial formation of a borane complex, followed by reduction to yield L-leucinol in 89% yield. This intermediate serves as the backbone for subsequent peptide couplings.

Dipeptide Alcohol Formation

L-leucinol is coupled with Boc-protected amino acids using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as activating agents. For instance, Boc-L-Asp(OtBu)-OH reacts with L-leucinol in THF at 0°C, followed by stirring at room temperature overnight, to form the dipeptide alcohol 6 in 71–80% yield. Deprotection with trifluoroacetic acid (TFA) yields the free amine, which is further coupled with benzyloxycarbonyl (Cbz)-protected amino acids to generate tripeptide precursors.

Swern Oxidation to Aldehyde

The critical aldehyde functionality is introduced via Swern oxidation. The tripeptide alcohol 8a–r is treated with oxalyl chloride () and dimethyl sulfoxide (DMSO) in dichloromethane at −78°C, followed by quenching with triethylamine. This step affords the peptide aldehyde 3a–r in 49–59% yield, with the (R)-configuration preserved through meticulous control of reaction conditions.

Table 1: Key Reaction Parameters for Swern Oxidation

| Parameter | Condition |

|---|---|

| Temperature | −78°C |

| Oxidizing Agent | Oxalyl chloride/DMSO |

| Solvent | Dichloromethane |

| Yield | 49–59% |

Ugi Reaction-Based Synthesis

Four-Component Ugi Reaction

An alternative methodology employs the Ugi reaction to construct the tripeptide skeleton in a single step. Chiral 2-isocyano-4-methylpentyl acetates serve as substrates, reacting with an aldehyde, carboxylic acid, and amine under mild conditions. This one-pot reaction streamlines the synthesis, avoiding iterative coupling and deprotection steps.

Stereochemical Control

The Ugi reaction’s stereochemical outcome is dictated by the chiral isocyanide. For this compound, enantiomerically pure (R)-configured isocyanides are utilized, ensuring the desired stereochemistry at the aldehyde carbon. Post-reduction and functionalization yield the tripeptide aldehyde with ≥97% enantiomeric excess (ee), as confirmed by HPLC.

Table 2: Comparison of Synthetic Approaches

| Parameter | Traditional Method | Ugi Reaction Method |

|---|---|---|

| Steps | 6–8 | 3–4 |

| Overall Yield | 25–35% | 40–50% |

| Stereochemical Control | Moderate | High |

Analytical Validation and Purification

High-Performance Liquid Chromatography (HPLC)

Final products are purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. this compound exhibits a retention time of 12.3 min under these conditions, with purity ≥97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-NMR (400 MHz, CDCl): δ 9.72 (s, 1H, CHO), 7.35–7.28 (m, 5H, Cbz aromatic), 4.50–4.20 (m, 3H, α-CH), 1.40–0.85 (m, 21H, Leu side chains).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 476.3 [M+H], consistent with the theoretical mass of 475.6 Da.

Challenges and Optimization

Aldehyde Stability

The aldehyde group in this compound is prone to oxidation and dimerization. Storage under inert gas (e.g., argon) and low temperatures (−80°C) is essential to maintain stability. Aqueous solutions are unstable and must be used within 24 hours.

Stereochemical Purity

Racemization during Swern oxidation is mitigated by maintaining strict temperature control (−78°C) and using anhydrous conditions. The Ugi reaction’s inherent stereoselectivity circumvents this issue, making it preferable for large-scale synthesis.

Biological Correlation

Q & A

Q. What is the molecular mechanism by which (R)-MG132 inhibits proteasome activity, and how does its stereochemistry influence potency?

this compound is a cell-permeable, reversible proteasome inhibitor that selectively targets the 20S proteasome. It inhibits three catalytic subunits: chymotrypsin-like (ChTL), trypsin-like (TL), and peptidylglutamyl peptide hydrolyzing (PGPH) activities. Its stereochemistry significantly impacts efficacy; the (R)-enantiomer exhibits 5-fold greater potency for ChTL inhibition (IC50 = 0.22 µM) compared to the (S)-isomer (IC50 = 0.89 µM) . This stereospecificity arises from differential binding to the proteasome’s β5 subunit, which governs ChTL activity. For methodological validation, researchers should compare dose-response curves of both enantiomers in cell lysates (e.g., J558L myeloma or EMT6 breast cancer cells) using fluorogenic substrates like Suc-LLVY-AMC for ChTL activity .

Q. How should this compound be prepared and stored to ensure stability in cell culture experiments?

this compound is soluble in ethanol, DMSO, or DMF (up to 25 mg/mL). For in vitro studies, prepare a stock solution in DMSO (e.g., 10 mM) and store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles to prevent degradation. When treating cells, dilute the stock in culture medium to a final DMSO concentration ≤0.1% to minimize solvent toxicity. Purity (≥98%) should be confirmed via HPLC before use .

Q. What are the standard concentrations and treatment durations for this compound in cellular assays?

Typical concentrations range from 1–20 µM, depending on the cell type and assay endpoint. For proteasome inhibition in tumor cells (e.g., DLD1 colon cancer), 5–10 µM for 6–24 hours effectively blocks protein degradation . However, prolonged exposure (>24 hours) may induce apoptosis due to secondary effects on stress pathways . Include vehicle (DMSO) controls and validate efficacy via immunoblotting for ubiquitinated proteins (e.g., IκBα accumulation) .

Advanced Research Questions

Q. How can researchers distinguish between proteasome inhibition and off-target effects (e.g., NF-κB modulation) when using this compound?

While this compound primarily targets the proteasome, it also inhibits NF-κB by stabilizing IκBα, complicating mechanistic interpretations . To isolate proteasome-specific effects:

- Use complementary inhibitors (e.g., bortezomib for ChTL or epoxomicin for PGPH) to confirm phenotype reproducibility.

- Perform time-course experiments: Early time points (≤6 hours) reflect proteasome inhibition, while later effects (≥12 hours) may involve apoptosis or transcriptional changes .

- Combine with siRNA targeting proteasome subunits or NF-κB pathway components to dissect causality .

Q. How should contradictory data on this compound’s cytotoxicity be addressed in experimental design?

Studies report conflicting results: this compound shows low cytotoxicity in some models (e.g., J558L cells) but induces apoptosis in others (e.g., DLD1 TRAIL-resistant cells) . To resolve this:

- Assess cell-type specificity : Screen multiple lines for viability (MTT assay) and apoptosis markers (caspase-3 cleavage).

- Modulate treatment duration : Short-term exposure (≤12 hours) minimizes secondary toxicity while maintaining proteasome inhibition .

- Evaluate metabolic context : In cancer cachexia models, this compound restores glucose metabolism but may exacerbate stress in nutrient-deprived cells .

Q. What experimental strategies optimize this compound use in studying protein turnover or autophagy?

this compound is often used to block protein degradation, but it can indirectly alter autophagy via cross-talk mechanisms. To study turnover:

- Combine with lysosomal inhibitors (e.g., chloroquine) to differentiate proteasome- vs. autophagy-dependent degradation .

- Use pulse-chase assays (e.g., 35S-methionine labeling) to quantify protein half-life .

- For autophagy studies, validate findings with proteasome-independent inducers (e.g., rapamycin) and monitor LC3-II flux via immunoblotting .

Q. How does this compound compare to next-generation proteasome inhibitors (e.g., carfilzomib) in preclinical models?

While this compound is widely used in vitro, its clinical relevance is limited by off-target effects and instability. In contrast, carfilzomib exhibits irreversible binding and higher specificity for ChTL. For translational studies:

- Use this compound for mechanistic in vitro work due to reversibility and cell permeability.

- Transition to carfilzomib or ixazomib in vivo to mimic clinical settings and reduce toxicity .

Methodological Best Practices

- Dose validation : Always titrate this compound and confirm target engagement (e.g., ubiquitinated protein accumulation) .

- Control for stereoisomers : Include (S)-MG132 as a negative control in enantiomer-specific studies .

- Data interpretation : Acknowledge pleiotropic effects (e.g., NF-κB inhibition) in discussions and avoid attributing phenotypes solely to proteasome inhibition without validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.